(R)-2-(3,4-dimethoxybenzyl)pyrrolidine
Overview
Description
®-2-(3,4-dimethoxybenzyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-dimethoxybenzyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ®-pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(3,4-dimethoxybenzyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,4-dimethoxybenzyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-dimethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
®-2-(3,4-dimethoxybenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3,4-dimethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyphenyl thiosemicarbazone
- 3,4-Dimethoxybenzylamine
Uniqueness
®-2-(3,4-dimethoxybenzyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a 3,4-dimethoxybenzyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, its chiral center allows for enantioselective interactions with biological targets, making it valuable in the development of stereospecific drugs and catalysts.
Properties
IUPAC Name |
(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYPDMLAMMCDC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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